Cas no 1267957-57-2 (1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- AT20059
- SB54976
- 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1-sec-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
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- Inchi: 1S/C10H13NO3/c1-3-7(2)11-6-4-5-8(9(11)12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14)
- InChI Key: FCVMHPCEWSXDSZ-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CC=CN1C(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 317
- XLogP3: 2
- Topological Polar Surface Area: 57.6
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609010-1g |
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 98% | 1g |
¥3773.0 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6554-100MG |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95% | 100MG |
¥ 1,366.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6554-250MG |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95% | 250MG |
¥ 2,191.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6554-500MG |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95% | 500MG |
¥ 3,643.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6554-1G |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95% | 1g |
¥ 5,464.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6554-5G |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95% | 5g |
¥ 16,394.00 | 2023-03-31 | |
| Enamine | EN300-695324-0.05g |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
| Enamine | EN300-695324-0.1g |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
| Enamine | EN300-695324-0.25g |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95.0% | 0.25g |
$513.0 | 2025-03-12 | |
| Enamine | EN300-695324-0.5g |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1267957-57-2 | 95.0% | 0.5g |
$535.0 | 2025-03-12 |
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Suppliers
1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Recent Advances in the Study of 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1267957-57-2)
The compound 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1267957-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyridone core and carboxylic acid functionality, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic routes, and exploring its potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a potent inhibitor of bacterial DNA gyrase, a validated target for antibiotic development. The research team employed molecular docking simulations and enzymatic assays to demonstrate that 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits a unique binding mode to the ATP-binding site of gyrase, with an IC50 value of 2.3 μM against Escherichia coli gyrase. This finding suggests its potential as a lead compound for developing novel antibiotics, particularly against multidrug-resistant strains.
In the area of synthetic chemistry, significant progress has been made in developing more efficient routes to produce this compound. A recent publication in Organic Process Research & Development (2024) described a novel three-step synthesis starting from commercially available 2-picolinic acid, achieving an overall yield of 68% with excellent purity (>99%). This improved synthetic protocol addresses previous challenges related to low yields and difficult purification processes, making the compound more accessible for further biological evaluation.
Pharmacokinetic studies conducted in 2024 have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The research, published in Xenobiotica, revealed that 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid demonstrates favorable oral bioavailability (F = 45%) in rodent models, with moderate plasma protein binding (78%) and acceptable metabolic stability in liver microsomes. These findings support its potential as a drug candidate, though further optimization may be needed to improve its metabolic clearance.
Emerging research has also explored the compound's potential in cancer therapeutics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid showed selective inhibition of certain protein kinases involved in tumor progression. While the parent compound exhibited moderate activity (IC50 ~10 μM), these findings open new avenues for structure-activity relationship studies aimed at developing more potent anticancer agents.
Current challenges in the development of this compound include improving its selectivity profile and reducing potential off-target effects. Recent computational studies utilizing machine learning approaches have begun to address these issues by predicting potential toxicity endpoints and suggesting structural modifications. As research continues, 1-(butan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid remains a promising scaffold for drug discovery, with applications spanning antimicrobial, anti-inflammatory, and potentially anticancer therapies.
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